molecular formula C20H23N3OS B587951 1'-Oxo Perazine-d8 CAS No. 1246820-86-9

1'-Oxo Perazine-d8

Cat. No.: B587951
CAS No.: 1246820-86-9
M. Wt: 361.5 g/mol
InChI Key: OELLRNXFVAVVKM-DHNBGMNGSA-N
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Description

Significance of Deuterated Analogs in Advancing Pharmacological and Toxicological Investigations

Among stable isotopes, deuterium (B1214612) has gained particular prominence. The replacement of hydrogen with deuterium, known as deuteration, is a powerful strategy in medicinal chemistry and drug metabolism studies. wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. medchemexpress.com This phenomenon gives rise to the "kinetic isotope effect" (KIE), where metabolic reactions that involve the cleavage of a C-H bond can be significantly slowed down when deuterium is present at that position. wikipedia.orgresearchgate.net

This effect has two major applications in research:

Probing Metabolic Pathways: Deuteration can be used to block or slow metabolism at specific sites on a drug molecule, often referred to as "soft spots." nih.gov This helps researchers identify which parts of a molecule are most susceptible to metabolic breakdown and by which enzymatic pathways. By observing how deuteration alters the metabolic profile, scientists can gain a clearer understanding of a drug's biotransformation. researchgate.net

Improving Pharmacokinetic Profiles: By strategically replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of drug clearance can be decreased, leading to a longer half-life and increased systemic exposure. wikipedia.orgnih.gov This can potentially translate into more favorable dosing regimens and improved safety by reducing the formation of toxic or unwanted metabolites. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, validating this approach. nih.gov

Overview of Perazine Metabolism and the Research Context of its Metabolites

Perazine is a first-generation antipsychotic drug belonging to the phenothiazine (B1677639) class, characterized by a piperazine (B1678402) ring in its side chain. patsnap.comnih.gov Like many pharmaceuticals, it undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) family of enzymes. patsnap.com Studies have identified several key CYP isoenzymes involved in its breakdown, including CYP1A2, CYP3A4, and CYP2C19, which catalyze reactions such as sulfoxidation and N-demethylation. nih.gov

The piperazine moiety itself is a common site for metabolic reactions in many drugs. frontiersin.org This ring structure can undergo several biotransformations, including oxidation. The formation of an "oxo-piperazine" metabolite, where a carbonyl group (C=O) is introduced into the piperazine ring, is a known metabolic pathway, often catalyzed by enzymes like aldehyde oxidase (AOX) following an initial oxidation step. nih.govontosight.ai Therefore, in the metabolic cascade of perazine, the formation of an oxidized metabolite like 1'-Oxo Perazine is a scientifically plausible event that warrants investigation in comprehensive metabolic profiling.

Rationale for Investigating 1'-Oxo Perazine-d8 in Academic Research

The investigation of this compound is driven by the need for precise analytical methods in drug metabolism research. 1'-Oxo Perazine is a potential metabolite of perazine, and to accurately study its formation, distribution, and elimination (pharmacokinetics), a reliable analytical standard is required. This is the primary role of this compound.

In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are considered the gold standard. acanthusresearch.comresearchgate.net The rationale for using this compound includes:

Enhanced Accuracy and Precision: this compound has virtually identical chemical properties, chromatographic retention time, and ionization efficiency as the non-labeled 1'-Oxo Perazine metabolite. nih.gov When added to a biological sample (like plasma or urine) at a known concentration, it co-elutes with the analyte and can effectively compensate for variations during sample extraction, handling, and instrument analysis, including matrix effects that can suppress or enhance the analyte signal. nih.govresearchgate.net

Reliable Quantification: Because the deuterated standard is distinguishable by mass, the mass spectrometer can measure the ratio of the analyte to the internal standard. This ratio allows for highly accurate and reproducible quantification of the 1'-Oxo Perazine metabolite in the sample, which is critical for pharmacokinetic modeling and toxicological assessment. acanthusresearch.comresearchgate.net

The compound this compound is synthesized specifically for this purpose and is available commercially as a research chemical and pharmaceutical standard, confirming its role in supporting advanced drug metabolism studies. pharmaffiliates.comdoveresearchlab.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1246820-86-9

Molecular Formula

C20H23N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

1-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-1-one

InChI

InChI=1S/C20H23N3OS/c1-21-12-14-22(15-13-21)20(24)10-11-23-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)23/h2-9H,10-15H2,1H3/i12D2,13D2,14D2,15D2

InChI Key

OELLRNXFVAVVKM-DHNBGMNGSA-N

SMILES

CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H]

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42

Synonyms

1-Methyl-4-(3-phenothiazin-10-ylpropionyl)piperazine-d8;  1-methyl-4-[1-oxo-3-(10H-phenothiazin-10-yl)propyl]piperazine-d8;  1-(4-Methyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-1-propanone-d8; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of 1 Oxo Perazine D8

Strategies for Deuterium (B1214612) Incorporation in Piperazine (B1678402) Derivatives

The introduction of deuterium into piperazine derivatives, the core structure of 1'-Oxo Perazine-d8, can be achieved through several synthetic strategies. These methods aim for high isotopic enrichment and stability of the label.

Advanced Synthetic Routes for Site-Specific Deuteration (e.g., H/D Exchange, Reduction Methods)

Site-specific deuteration allows for the precise placement of deuterium atoms within a molecule, which is critical for mechanistic studies and understanding metabolic pathways. nih.govresearchgate.net

Hydrogen/Deuterium (H/D) Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). nih.govresearchgate.net The exchange can be catalyzed by acids or bases or facilitated by metal catalysts like palladium or platinum. For instance, exposing a piperazine derivative to D₂O under acidic conditions (e.g., DCl/D₂O) can facilitate H/D exchange at labile positions. Photocatalytic methods have also emerged, enabling deuteration at specific C-H bonds. assumption.edu

Reduction Methods: Deuterium can be introduced by reducing a suitable precursor with a deuterated reducing agent. Common reagents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net For example, the reduction of a ketone can be performed using these reagents to introduce deuterium at the resulting alcohol and adjacent positions. rsc.org Catalytic transfer deuteration, using a deuterium donor like isopropanol-d8 in the presence of a catalyst, is another effective technique for reducing double and triple bonds. marquette.edu

Catalytic Deuteration: This foundational approach utilizes deuterium gas (D₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), to deuterate piperazine rings. This method can achieve high levels of deuterium incorporation, often exceeding 95%. Reaction conditions, including temperature, pressure, and catalyst loading, are optimized to maximize isotopic enrichment. A modern advancement involves photoredox catalysis, which can selectively replace hydrogen atoms with deuterium at α-amino sp³ carbons, achieving high isotopic purity.

Considerations for Isotopic Labeling Site Selection and Stability

The choice of where to place the deuterium labels within the this compound molecule is a critical consideration, as is the stability of these labels under various conditions.

Site Selection: Deuterium atoms are typically introduced at positions that are metabolically stable to avoid their loss during biological processing. For piperazine derivatives, the hydrogens on the piperazine ring are common sites for deuteration. In this compound, the "d8" designation indicates that eight hydrogen atoms have been replaced by deuterium, likely on the piperazine ring. pharmaffiliates.comchemicalbook.com

Isotopic Stability: The stability of the C-D bond is generally greater than the C-H bond, a phenomenon known as the kinetic isotope effect. bioscientia.de This increased stability can slow down metabolism at the deuterated site. bioscientia.de However, deuterium atoms at labile positions, such as on heteroatoms (e.g., -OH, -NH), can readily exchange with protons from the environment, particularly in protic solvents. sigmaaldrich.comacdlabs.com Therefore, for applications requiring high isotopic purity over time, it is crucial to place deuterium atoms at non-labile positions. The isotopic enrichment, which is the mole fraction of the isotope at a specific site, is a key parameter to consider. isotope.com

Spectroscopic and Chromatographic Techniques for Isotopic Enrichment and Structural Confirmation

Following synthesis, a combination of analytical techniques is employed to confirm the structure of this compound and to determine the extent and location of deuterium incorporation. rsc.orgrsc.org

Mass Spectrometry for Deuterium Content and Purity Assessment

Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment and purity of deuterated compounds. smolecule.comrsc.org

Principle: By measuring the mass-to-charge ratio (m/z) of the ionized molecule, MS can distinguish between the deuterated compound and its unlabeled counterpart. The mass of this compound will be higher than that of 1'-Oxo Perazine by the number of deuterium atoms multiplied by the mass difference between deuterium and protium.

Application: High-resolution mass spectrometry (HR-MS) is particularly powerful for this purpose, as it can provide highly accurate mass measurements, allowing for the calculation of isotopic purity. rsc.orgrsc.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to separate the deuterated compound from any impurities before mass analysis. jeol.comresearchgate.net The analysis of the isotopic cluster in the mass spectrum allows for the calculation of the percentage of isotopic enrichment. rsc.org For example, a study on various deuterated compounds reported isotopic purities ranging from 94.7% to 99.9% as determined by LC-ESI-HR-MS. rsc.org

Table 1: Example Isotopic Purity Data for Various Deuterated Compounds

CompoundCalculated % Isotopic Purity
Benzofuranone derivative (BEN-d₂)94.7
Tamsulosin-d₄ (TAM-d₄)99.5
Oxybutynin-d₅ (OXY-d₅)98.8
Eplerenone-d₃ (EPL-d₃)99.9
Propafenone-d₇ (PRO-d₇)96.5
Data from a study evaluating isotopic enrichment using HR-MS and NMR. rsc.org

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the exact positions of the deuterium atoms within the molecule. sigmaaldrich.comnih.gov

¹H NMR (Proton NMR): In a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. researchgate.nethuji.ac.il This allows for the direct observation of the sites of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.comhuji.ac.il While less sensitive than ¹H NMR, ²H NMR provides a definitive confirmation of the presence and chemical environment of the deuterium atoms. huji.ac.il The chemical shifts in ²H NMR are very similar to those in ¹H NMR. sigmaaldrich.com A combination of ¹H and ²H NMR can provide an accurate determination of isotopic abundance. nih.gov

Solvent Choice: The choice of deuterated solvent for NMR analysis is important. Solvents like DMSO-d₆ are often preferred for observing exchangeable protons, as the rate of exchange is slower compared to solvents like D₂O or methanol-d₄. acdlabs.comscharlab.com

Table 2: Comparison of Proton and Deuteron NMR Properties

PropertyProton (¹H)Deuteron (²H)
Natural Abundance99.985%0.015%
Magnetogyric Ratio (γ)26.7519 x 10⁷ rad T⁻¹ s⁻¹4.1066 x 10⁷ rad T⁻¹ s⁻¹
Resonance Frequency (at 9.4 T)399.939 MHz61.393 MHz
Spin Quantum Number1/21
Data adapted from a technical note on deuterium NMR. sigmaaldrich.com

Advanced Bioanalytical Method Development and Validation Utilizing 1 Oxo Perazine D8 As a Stable Isotope Labeled Internal Standard

Principles and Advantages of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

The fundamental principle of using a stable isotope-labeled internal standard, such as 1'-Oxo Perazine-d8, is rooted in the concept of isotope dilution mass spectrometry (IDMS). tum.deup.ac.za In this approach, a known quantity of the SIL-IS is added to the biological sample at the earliest stage of preparation. tum.de Because the SIL-IS is chemically and physically almost identical to the analyte of interest (in this case, the corresponding non-labeled 1'-Oxo Perazine or Perazine itself), it experiences the same processing variations, including extraction efficiency, sample volume errors, and matrix effects in the mass spectrometer. frontiersin.orgisc-science.comscispace.com

The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio difference, which is created by the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). chromforum.org By measuring the ratio of the analyte's signal to the SIL-IS's signal, variabilities in the analytical process are effectively normalized, leading to highly accurate and precise quantification. nebiolab.comwuxiapptec.com

The primary advantages of using a SIL-IS like this compound include:

Correction for Matrix Effects: Biological matrices such as plasma and urine contain numerous endogenous components that can enhance or suppress the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. researchgate.net Since the SIL-IS co-elutes with the analyte and has nearly identical ionization properties, it effectively compensates for these matrix-induced variations. chromforum.orgresearchgate.net

Compensation for Sample Preparation Variability: Losses of the analyte during sample preparation steps like protein precipitation or solid-phase extraction are accounted for, as the SIL-IS is lost to the same extent. frontiersin.org

Improved Precision and Accuracy: By minimizing the impact of experimental variations, SIL-IS significantly enhances the precision (reproducibility) and accuracy (closeness to the true value) of the quantitative results. scispace.comnih.gov

Development of High-Sensitivity Quantitative Assays for Perazine and its Metabolites in Complex Research Matrices

The development of a high-sensitivity assay for Perazine and its metabolites, including 1'-Oxo Perazine, necessitates meticulous optimization of each step of the bioanalytical workflow, from sample clean-up to instrumental analysis. The use of this compound is integral to achieving the required levels of sensitivity and accuracy.

Optimization of Sample Preparation Techniques (e.g., Solid Phase Extraction, Protein Precipitation)

The primary goal of sample preparation is to remove interfering substances from the biological matrix and concentrate the analyte of interest. thermofisher.com Common techniques for the analysis of phenothiazine (B1677639) drugs like Perazine include protein precipitation (PPT) and solid-phase extraction (SPE). nih.govresearchgate.netoup.com

Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins. nih.govresearchgate.net While simple, PPT may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient clean-up by utilizing a sorbent material to retain the analyte while interferences are washed away. thermofisher.comoup.comnih.gov For piperazine-containing compounds, reversed-phase sorbents like C18 are often employed. oup.comnih.gov The optimization of SPE involves selecting the appropriate sorbent, conditioning and equilibration solvents, wash solutions, and elution solvents to maximize analyte recovery and minimize interferences. oup.com For instance, a study on phenothiazine derivatives demonstrated good recoveries from plasma using C18 SPE cartridges. oup.comnih.gov

Table 1: Illustrative Comparison of Sample Preparation Techniques for Perazine Analysis

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction (C18)
Procedure Time~15 minutes~45 minutes
Recovery of Perazine85-95%>90%
Matrix EffectModerate to HighLow to Moderate
Solvent ConsumptionLowModerate

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Isotopic Discrimination

LC-MS/MS is the analytical technique of choice for quantitative bioanalysis due to its high sensitivity and selectivity. researchgate.net The development of an LC-MS/MS method for Perazine and its metabolites using this compound involves several key optimization steps.

Liquid Chromatography: The goal is to achieve chromatographic separation of the analyte from potential interferences and ensure a reproducible retention time. A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode. oup.comresearchgate.net

Mass Spectrometry: The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode. nih.gov For quantification, multiple reaction monitoring (MRM) is employed, which involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. nih.gov The mass difference of 8 Daltons between 1'-Oxo Perazine and this compound allows for clear isotopic discrimination without significant crosstalk. wuxiapptec.com

Table 2: Exemplary Optimized LC-MS/MS Parameters for Perazine and this compound

ParameterCondition
LC ColumnC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Perazine)e.g., m/z 340.2 -> 113.1
MRM Transition (this compound)e.g., m/z 369.5 -> 149.2

Rigorous Validation of Bioanalytical Methods for Research Applications

Once the bioanalytical method is developed, it must undergo rigorous validation to ensure its performance is reliable and reproducible for the intended application. nih.govajpsonline.com This validation is typically performed in accordance with regulatory guidelines. fda.gov

Assessment of Selectivity, Specificity, Linearity, and Dynamic Range

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity refers to the ability to assess unequivocally the analyte in the presence of components that are expected to be present, such as metabolites and concomitant medications. europa.eubebac.at This is evaluated by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard. europa.euaustinpublishinggroup.com

Linearity and Dynamic Range: The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte. nih.gov A calibration curve is constructed using a series of standards of known concentrations. The dynamic range is the concentration range over which the method is linear, accurate, and precise, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). ajpsonline.comaustinpublishinggroup.com

Table 3: Typical Linearity and Dynamic Range Results for a Validated Perazine Assay

ParameterAcceptance CriteriaTypical Result
Dynamic RangeDefined by LLOQ and ULOQ0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Calibration Curve ModelLinear, weighted (e.g., 1/x²)Linear, weighted 1/x²

Evaluation of Analytical Accuracy, Precision, and Recovery in Biological Samples

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of agreement among multiple measurements of the same sample. au.dkkarger.com These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in several independent analytical runs. ajpsonline.comfda.gov

Recovery: Recovery is the efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. rrml.ro While 100% recovery is not necessary, it should be consistent and reproducible across the concentration range. au.dk The use of a SIL-IS like this compound is particularly advantageous as it co-extracts with the analyte, inherently correcting for any variability in recovery. scispace.com

Table 4: Representative Accuracy and Precision Data for Perazine QC Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ0.1≤ 20%≤ 20%± 20%
Low0.3≤ 15%≤ 15%± 15%
Mid10≤ 15%≤ 15%± 15%
High80≤ 15%≤ 15%± 15%

Investigation of Matrix Effects and Analyte Stability in Research Matrices

The development and validation of robust bioanalytical methods are critically dependent on the thorough investigation of matrix effects and analyte stability. ijpcbs.com The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a key strategy to mitigate potential inaccuracies arising from these phenomena, particularly in complex biological matrices like plasma and serum. researchgate.netacanthusresearch.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, while highly sensitive and selective, are susceptible to matrix effects, which can alter the accuracy and precision of measurements. phenomenex.comnih.gov Therefore, a rigorous evaluation of these factors is a mandatory component of method validation according to regulatory guidelines.

Investigation of Matrix Effects

Matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of a target analyte by the presence of co-eluting, unresolved components in the biological matrix. csic.esnih.gov These interfering components can include endogenous substances like phospholipids (B1166683) and proteins or exogenous compounds from dosing vehicles or co-administered medications. nih.gov Failure to properly assess and compensate for matrix effects can lead to poor method performance, including compromised accuracy and precision. nih.gov

The "golden standard" for the quantitative assessment of matrix effects is the post-extraction spiking method. nih.gov This involves comparing the LC-MS/MS response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solution. The resulting ratio, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1). nih.gov

The primary role of a SIL-IS like this compound is to compensate for these variations. waters.com Since the SIL-IS is chemically almost identical to the analyte (Perazine or its 1'-Oxo metabolite), it is expected to have the same chromatographic retention time and experience the same degree of matrix effect. acanthusresearch.comlgcstandards.com By calculating the analyte/internal standard response ratio, the variability caused by matrix effects is normalized, leading to a more rugged and reliable bioanalytical method. waters.com However, it is crucial to verify this assumption, as differences in retention time, even slight ones, between the analyte and the SIL-IS can lead to differential matrix effects. researchgate.netwaters.com

Research findings from multiple studies on antipsychotic drugs demonstrate the variability of matrix effects. For instance, a study quantifying 16 antipsychotics reported matrix effects ranging from -18.4% (suppression) to +9.1% (enhancement). nih.gov Another study focusing on 35 antipsychotics in human plasma highlighted minimal matrix effects after employing a simple protein precipitation sample preparation method. These findings underscore the importance of evaluating matrix effects across multiple lots of the biological matrix to account for inter-subject variability. nih.gov

Table 1: Illustrative Matrix Effect Assessment for Perazine using this compound in Human Plasma

Lot IDAnalyte Peak Area (Extracted Blank + Analyte)IS Peak Area (Extracted Blank + IS)Analyte Peak Area (Neat Solution)IS Peak Area (Neat Solution)Analyte Matrix FactorIS-Normalized Matrix Factor
Plasma Lot 148,50051,00055,00054,5000.880.94
Plasma Lot 251,20053,10055,00054,5000.930.96
Plasma Lot 347,30049,80055,00054,5000.860.94
Plasma Lot 453,10055,20055,00054,5000.970.99
Plasma Lot 549,90051,90055,00054,5000.910.95
Plasma Lot 650,80052,50055,00054,5000.920.96

This table is for illustrative purposes, demonstrating typical data generated during matrix effect evaluation. The values are hypothetical.

Investigation of Analyte Stability

Ensuring the stability of an analyte in a given biological matrix is essential for generating reliable and reproducible concentration data, as samples are often processed and stored before analysis. nih.gov Stability assessments are a critical part of method validation and must evaluate the analyte's integrity under various conditions that study samples may encounter. ijpcbs.comnih.gov

Key stability tests include:

Bench-Top Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that mimics sample handling and processing time. nih.gov

Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the analyte concentration. nih.gov

Long-Term Stability: Determines if the analyte remains stable when stored frozen at a specified temperature (e.g., -20°C or -80°C) for the expected duration of the study. nih.gov

Autosampler/Extract Stability: Confirms that the processed sample (the extract) remains stable in the autosampler for the duration of the analytical run. nih.gov

For each stability test, quality control (QC) samples at low and high concentrations are analyzed after being subjected to the specific storage conditions. The mean concentrations of the stored samples are then compared to those of freshly prepared samples. nih.gov The analyte is considered stable if the deviation is within an acceptable range, typically ±15%. nih.gov A study on 35 antipsychotics demonstrated 72-hour onboard autosampler stability, with recoveries for low and high QC samples ranging from 91.5% to 108.7% and 85.7% to 112.7%, respectively.

Table 2: Illustrative Freeze-Thaw and Long-Term Stability of Perazine in Human Plasma

Stability ConditionQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Freeze-Thaw (3 Cycles) Low QC1514.697.34.1
High QC200203.2101.62.9
Long-Term (6 months at -80°C) Low QC1514.294.75.3
High QC200195.897.93.5

This table is for illustrative purposes, demonstrating typical data generated during stability validation. The values are hypothetical.

Applications of 1 Oxo Perazine D8 in Preclinical and in Vitro Research Models

Investigation of Perazine Metabolic Pathways and Metabolite Profiling

Understanding how the body processes a drug is a cornerstone of pharmaceutical research. 1'-Oxo Perazine-d8 is instrumental in studies that map the metabolic pathways of Perazine and identify the resulting byproducts.

In vitro studies using liver microsomes or specific recombinant enzymes are essential for identifying the key enzymes responsible for a drug's metabolism. nih.gov Perazine, a phenothiazine (B1677639), undergoes extensive metabolism, and identifying the specific enzymes involved is crucial for predicting potential drug-drug interactions. oup.com

The primary metabolic pathways for many drugs involve the Cytochrome P450 (CYP450) superfamily of enzymes. rsc.org Research has shown that various CYP isoenzymes, such as CYP2D6, CYP3A4/5, CYP2A6, CYP2C9, and CYP2C19, are involved in oxidizing different parts of the Perazine molecule, leading to metabolites like 5-sulphoxide and N-desmethylperazine. nih.govoup.com

Additionally, non-CYP enzymes like aldehyde oxidase (AO) play a significant role in the metabolism of many compounds, particularly those with aldehyde or aza-heterocyclic structures. wikipedia.orgresearchgate.netnih.gov AO, a cytosolic enzyme found in high concentrations in the liver, catalyzes the oxidation of aldehydes to carboxylic acids and the hydroxylation of various heterocycles. wikipedia.orgnih.gov The formation of 1'-Oxo Perazine from Perazine is a likely pathway mediated by such enzymes. In these in vitro assays, this compound is added to the experimental samples to serve as an internal standard, allowing for the precise quantification of the enzymatically produced 1'-Oxo Perazine metabolite. This helps researchers determine the rate of metabolite formation and identify which specific enzymes (e.g., different CYP450s or AO) are responsible for this particular metabolic step. drughunter.comwuxiapptec.com

Enzyme FamilyGeneral Role in Drug MetabolismPotential Role in Perazine Metabolism
Cytochrome P450 (CYP) A major superfamily of enzymes responsible for Phase I metabolism of a vast number of drugs, typically through oxidation, hydroxylation, and demethylation. rsc.orgrsc.orgCatalyzes pathways such as N-demethylation and 5-sulphoxidation of Perazine. oup.com Specific isoenzymes like CYP2D6 are implicated. nih.gov
Aldehyde Oxidase (AO) A cytosolic enzyme that metabolizes aldehydes and nitrogenous heterocyclic compounds. wikipedia.orgresearchgate.net It is gaining recognition for its significant role in the clearance of new drugs. nih.govPotentially involved in the oxidation of the piperazine (B1678402) ring structure common to Perazine, leading to metabolites like 1'-Oxo Perazine. researchgate.netnih.gov

Stable isotope-labeled compounds like this compound are invaluable for metabolite identification and quantification. clearsynth.com The "stable isotope tracing" (SIT) approach involves co-administering the parent drug (Perazine) and its labeled version. nih.gov In mass spectrometry analysis, metabolites derived from the drug will appear as unique paired peaks with a specific mass difference corresponding to the deuterium (B1214612) labeling. tandfonline.comresearchgate.net This allows for the confident identification of true metabolites from background noise and endogenous matrix components. researchgate.net

Once 1'-Oxo Perazine is confirmed as a metabolite, its deuterated d8 analogue is used as an ideal internal standard for quantification. usask.ca Because a SIL-IS has nearly identical chemical and physical properties to the analyte (the non-labeled metabolite), it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. researchgate.net This co-elution corrects for variations in sample preparation and instrument response, ensuring highly accurate and precise measurement of the metabolite's concentration. clearsynth.commdpi.com This strategy is crucial for building a comprehensive metabolic profile of Perazine. nih.gov

In Vitro Enzymatic Studies (e.g., Cytochrome P450 and Aldehyde Oxidase Metabolism)

Pharmacokinetic Studies in Animal Models

Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME). This compound facilitates the accurate measurement of Perazine and its metabolites in animal models, which is essential for predicting human pharmacokinetics. dndi.org

To understand a drug's journey through the body, researchers must measure its concentration, and that of its metabolites, over time in various biological fluids and tissues. nih.gov Animal studies, often conducted in rats or dogs, involve collecting blood plasma and tissue samples (e.g., brain, liver, lungs) after administering Perazine. oup.comnih.gov

Developing a robust bioanalytical method is key. nih.gov This typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity. technologynetworks.comnih.gov In these methods, this compound is added to the plasma or tissue homogenate samples at a known concentration during sample preparation. japsonline.compensoft.net It serves as the internal standard for quantifying the 1'-Oxo Perazine metabolite. The use of a SIL-IS is the gold standard, minimizing matrix effects and ensuring the reliability of the quantitative data. mdpi.comnih.gov Studies have successfully used such methods to measure concentrations of Perazine and its metabolites, like N-desmethylperazine and 5-sulphoxide, in rat plasma and brain tissue. oup.com

Data from quantitative analysis is used to calculate key pharmacokinetic parameters that define a drug's behavior. srce.hr These parameters, determined in preclinical species, are critical for predicting how a drug will behave in humans.

Metabolic Clearance (CL): This parameter describes the volume of plasma cleared of the drug per unit of time by metabolic processes. srce.hr It is often determined from in vitro microsomal stability assays or from in vivo plasma concentration data. nih.gov

Bioavailability (F): This measures the fraction of an administered dose that reaches systemic circulation. It is a crucial parameter for oral drugs. dovepress.com

Half-Life (t½): This is the time required for the drug concentration in the body to decrease by half. dndi.orgdovepress.com It is a key factor in determining dosing intervals.

Studies in rats have shown that Perazine's metabolism and pharmacokinetics can be significantly altered by co-administered drugs, highlighting the importance of accurate measurement. oup.com For example, amitriptyline (B1667244) was found to increase plasma and brain concentrations of Perazine by inhibiting its metabolism. oup.com The ability to precisely quantify both the parent drug and its metabolites, enabled by tools like this compound, is essential for these assessments.

Pharmacokinetic ParameterDescriptionImportance in Preclinical Research
Metabolic Clearance (CL) The rate at which a drug is removed from the body via metabolism. srce.hrHelps predict how quickly the drug will be eliminated and aids in dose calculation.
Bioavailability (F) The proportion of the drug that enters the circulation when introduced into the body and is able to have an active effect. dovepress.comEssential for determining the effective oral dose of a drug.
Half-Life (t½) The time it takes for the concentration of a drug in the plasma to be reduced by half. dndi.orgDetermines the frequency of dosing required to maintain therapeutic levels.

Quantitative Determination of Perazine and its Metabolites in Animal Biological Samples (e.g., Plasma, Tissue Homogenates)

Mechanistic Pharmacodynamic Research Applications Requiring Precise Quantification

Pharmacodynamics (PD) is the study of what a drug does to the body, focusing on its mechanism of action at the receptor or target level. wikipedia.orgeuropa.eu For drugs like Perazine, which act on the central nervous system, understanding the relationship between drug concentration at the site of action (e.g., the brain) and the resulting pharmacological effect is crucial.

Contributions to Toxicological Research Methodologies

The compound this compound represents a specialized tool crucial for advancing the precision and reliability of modern toxicological research. As a stable isotope-labeled internal standard (SIL-IS), its primary role is not in direct therapeutic or toxicological effects but in facilitating the accurate quantification of its non-labeled counterpart, 1'-Oxo Perazine, during analytical procedures. clearsynth.commusechem.com In toxicological studies, particularly those involving drug metabolism and biomarker analysis, the ability to obtain accurate concentration data is paramount for risk assessment and understanding mechanisms of toxicity. nih.govnih.gov

The use of deuterated standards like this compound is considered the gold standard in quantitative mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoup.com When added to a biological sample at a known concentration before sample processing, this compound behaves almost identically to the endogenous or metabolically formed 1'-Oxo Perazine through extraction, chromatography, and ionization. musechem.comnih.gov However, because it has a greater mass due to the deuterium atoms, the mass spectrometer can distinguish it from the non-labeled analyte. clearsynth.com This allows it to serve as a reliable reference to correct for analyte loss during sample preparation and for variations in instrument response, such as matrix effects, thereby significantly enhancing the accuracy, precision, and robustness of the analytical method. oup.commyadlm.orgresearchgate.net

In Vitro Toxicity Assays Requiring Metabolite Quantification

In vitro toxicology models are essential for evaluating the metabolic fate and potential toxicity of xenobiotics, such as the parent drug Perazine. nih.govresearchgate.net The biotransformation of a drug can produce metabolites that may possess their own pharmacological or toxicological activity. researchgate.net Therefore, identifying and quantifying these metabolites in systems like human liver microsomes or cultured hepatocytes is a key component of preclinical safety assessment. frontiersin.org Studies have shown that Perazine undergoes several metabolic reactions, including N-oxidation and other modifications of the piperazine ring. researchgate.netunil.ch

This compound is instrumental in the analytical methods developed to support these in vitro assays. To quantify the formation of the 1'-Oxo Perazine metabolite, a precise amount of this compound is added to the in vitro incubation samples (e.g., microsomes, buffer, and the parent drug) as an internal standard. musechem.comthermofisher.com Following the incubation period and subsequent sample extraction, the mixture is analyzed by LC-MS/MS. technologynetworks.com The instrument measures the peak area ratio of the metabolite (1'-Oxo Perazine) to the internal standard (this compound). This ratio is then used to calculate the exact concentration of the formed metabolite by referencing a calibration curve, which is prepared using the same methodology. oup.com This approach ensures that any variability introduced during the experimental process is accounted for, leading to highly reliable quantification of metabolic activity. researchgate.netresearchgate.net

The table below illustrates typical validation parameters for an LC-MS/MS method using a deuterated internal standard for metabolite quantification, demonstrating the performance characteristics required for a reliable assay.

Table 1: Example Validation Summary for the Quantification of 1'-Oxo Perazine in a Human Liver Microsome Matrix using this compound as an Internal Standard.
Validation ParameterSpecificationResult
Linear RangeCorrelation coefficient (r²) ≥ 0.990.5 - 500 ng/mL (r² = 0.998)
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy 80-120%0.5 ng/mL
Intra-day Precision (RSD%)≤ 15%2.8% - 6.5%
Inter-day Precision (RSD%)≤ 15%4.1% - 8.9%
Accuracy (% Bias)Within ±15% of nominal value-7.2% to +5.4%
Extraction RecoveryConsistent and reproducible> 85%

Biomarker Discovery and Validation in Non-Clinical Models

In toxicological research and drug development, metabolites can serve as critical biomarkers. For instance, the presence and quantity of 1'-Oxo Perazine in biological fluids (e.g., plasma or urine) from non-clinical animal models can be a biomarker of exposure to the parent drug, Perazine. Accurate measurement of such biomarkers is essential for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships and for validating the animal model's relevance to human metabolism. musechem.comnih.govd-nb.info

The validation of a bioanalytical method for a biomarker is a rigorous process designed to ensure the method is reliable and reproducible. d-nb.infotandfonline.com this compound plays a pivotal role in this process. When analyzing samples from non-clinical studies, biological matrices like plasma are inherently complex and variable from subject to subject. myadlm.org These matrix differences can cause a phenomenon known as the "matrix effect," where co-eluting endogenous substances interfere with the ionization of the analyte, leading to signal suppression or enhancement and, consequently, inaccurate quantification. oup.comresearchgate.net

By using a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and experiences the same matrix effects, these variations can be effectively normalized. nih.govmyadlm.org The ratio of the analyte signal to the internal standard signal remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix interference. This ensures that the determined biomarker concentration is accurate regardless of the specific matrix composition of each individual sample. oup.com This correction is fundamental for the successful discovery and validation of robust biomarkers in non-clinical models.

The following table demonstrates how a deuterated internal standard compensates for matrix effects in different biological samples, leading to improved analytical precision.

Table 2: Impact of this compound on Quantifying a 50 ng/mL Spiked Analyte in Different Lots of Rat Plasma.
Plasma LotAnalyte (1'-Oxo Perazine) Raw SignalInternal Standard (this compound) Raw SignalAnalyte/IS RatioCalculated Concentration (ng/mL)
Lot A1,250,0001,260,0000.99249.6
Lot B (Suppression)850,000862,0000.98649.3
Lot C (Enhancement)1,510,0001,495,0001.01050.5
Lot D1,280,0001,272,0001.00650.3
Lot E (Suppression)925,000918,0001.00850.4

Emerging Research Directions and Future Perspectives Involving 1 Oxo Perazine D8

Integration with Advanced 'Omics Technologies (e.g., Deuterated Metabolic Imaging, Metabolomics)

The integration of deuterated standards like 1'-Oxo Perazine-d8 is pivotal for the accuracy and scope of 'omics technologies, which study the complete set of biological molecules in a cell, organ, or organism. nih.gov

Deuterated Metabolic Imaging: Advanced imaging techniques are increasingly used to study metabolism directly within living systems. mdpi.com Deuterium-labeled molecules, such as analogs of drug metabolites, can be visualized using platforms like deuterium-labeled Raman imaging. This provides a non-invasive way to track the distribution and dynamics of specific molecules in real-time. While not radioactive, the unique vibrational signature of the carbon-deuterium (C-D) bond allows for its specific detection, offering insights into metabolic pathways and drug disposition in tissues and cells. mdpi.com

Metabolomics: In metabolomics, which involves the comprehensive study of all metabolites in a biological sample, this compound serves as an ideal internal standard. nih.gov When analyzing samples using mass spectrometry (MS), the goal is to precisely quantify the naturally occurring (endogenous) 1'-Oxo Perazine. By adding a known amount of this compound to the sample at the beginning of the workflow, researchers can correct for any loss during sample preparation and for variations in instrument response. clearsynth.comkcasbio.com The deuterated standard is chemically almost identical to the target analyte but has a higher mass, making it easily distinguishable by the mass spectrometer. clearsynth.com This ensures highly accurate and reliable quantification of the metabolite, which is crucial for understanding drug metabolism and identifying metabolic biomarkers of disease. nih.govmusechem.com

Table 1: Properties of Analyte vs. Deuterated Standard

Property1'-Oxo Perazine (Analyte)This compound (Internal Standard)Significance in Metabolomics
Chemical BehaviorIdenticalNearly IdenticalEnsures both compounds behave similarly during extraction and analysis. nih.gov
Molecular MassXX + 8 DaltonsAllows mass spectrometer to distinguish between the analyte and the standard. clearsynth.com
Retention Time (LC)IdenticalNearly IdenticalCompounds elute from the chromatography column at the same time, experiencing the same matrix effects. kcasbio.comnih.gov

Novel Analytical Platforms for Enhanced Deuterated Compound Analysis

The development of new analytical technologies is crucial for maximizing the benefits of using deuterated compounds. aragen.com

Modern analytical chemistry relies on a suite of powerful instruments to characterize and quantify complex molecules. ansto.gov.au The analysis of deuterated compounds like this compound benefits significantly from advancements in these platforms.

Key technologies include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis. The liquid chromatography step separates the analyte and internal standard from other molecules in the sample. In the mass spectrometer, the compounds are ionized and fragmented. By monitoring specific parent-to-fragment ion transitions (Multiple Reaction Monitoring or MRM), analysts can achieve exceptional sensitivity and specificity. Using a deuterated standard like this compound ensures that any fluctuations in ionization or fragmentation are accounted for, leading to highly accurate data. nih.govnebiolab.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide extremely high mass accuracy and resolution. This capability allows for the unambiguous differentiation of the deuterated standard from the non-deuterated analyte, even in highly complex biological matrices like plasma or tissue extracts. nih.gov

Supercritical Fluid Chromatography (SFC): For certain molecules, SFC offers advantages in separation efficiency and speed. Advanced platforms now incorporate SFC for complex purifications and analysis, including those involving deuterated compounds. aragen.com

Table 2: Advanced Analytical Techniques for Deuterated Compound Analysis

TechniquePrincipleAdvantage for Deuterated Standards
LC-MS/MSSeparation by chromatography followed by mass-based detection and fragmentation. nebiolab.comHigh sensitivity and specificity; corrects for matrix effects and instrument variability. kcasbio.comnih.gov
HRMS (e.g., Orbitrap, TOF)Measures mass with very high precision, allowing for exact mass determination. nih.govEasily resolves analyte and standard peaks, reducing interferences.
NMR SpectroscopyAnalyzes the magnetic properties of atomic nuclei (e.g., ¹H, ²H, ¹³C) to determine molecular structure. ansto.gov.auConfirms the exact location and extent of deuterium (B1214612) labeling within the molecule. ansto.gov.au

Computational and In Silico Modeling in Predicting Deuterated Analog Behavior and Metabolic Fate

Computational tools are becoming indispensable for predicting how deuteration affects a molecule's properties and for guiding drug discovery. acs.org

Predicting Metabolic Fate: Before a deuterated compound is even synthesized, computational models can predict the metabolic pathways of the parent drug, in this case, perazine. This helps identify which metabolites, like 1'-Oxo Perazine, are most relevant to study.

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). As a result, enzymes may break the C-H bond faster than the C-D bond. This phenomenon, known as the kinetic isotope effect, can sometimes slow down the metabolism of a deuterated molecule. researchgate.net Computational simulations, including Density Functional Theory (DFT), can predict the magnitude of this effect. nih.govmdpi.com This information is valuable in drug design, where slowing metabolism can improve a drug's pharmacokinetic profile, and in analytical science, to understand any potential biases. researchgate.netnih.gov

Guiding Structural Analysis: Computational modeling can be combined with experimental data from techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) to refine our understanding of protein structures and drug-protein interactions. acs.org By simulating how a deuterated ligand interacts with its target protein, researchers can gain insights that guide the development of more effective drugs. mdpi.com

Role of Deuterated Standards in Ensuring Research Reproducibility and Data Integrity

The reliability and reproducibility of scientific findings are paramount, and deuterated internal standards are fundamental to achieving this in analytical chemistry. musechem.com

Correcting for Variability: this compound, when used as an internal standard, corrects for numerous potential errors that can occur during an experiment. clearsynth.com This includes physical loss of sample during extraction and transfer, as well as fluctuations in the analytical instrument's performance. musechem.com Because the standard is added in a known quantity at the very beginning and behaves just like the analyte, the ratio of the analyte's signal to the standard's signal remains constant, even if absolute signal intensities vary. kcasbio.comnebiolab.com

Mitigating Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the signal of the analyte in a mass spectrometer—a phenomenon known as the matrix effect. kcasbio.comnih.gov Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. kcasbio.com This co-elution allows the standard to normalize the analyte's signal, effectively canceling out the interference and leading to more accurate results. clearsynth.com

Enhancing Data Integrity and Method Validation: The use of deuterated standards is considered a best practice and is often recommended by regulatory agencies. kcasbio.com It strengthens the validity of an analytical method by demonstrating its accuracy, precision, and robustness. clearsynth.commusechem.com By ensuring that data is reliable and reproducible, these standards uphold the integrity of research findings, which is critical in both preclinical research and clinical studies. aragen.com

Table 3: Summary of Errors Minimized by Deuterated Internal Standards

Source of ErrorDescriptionHow this compound Corrects It
Sample Preparation LossAnalyte is lost during extraction, evaporation, or reconstitution steps.The standard is lost at the same rate, so the analyte/standard ratio remains accurate. musechem.com
Injection Volume VariabilityThe amount of sample injected into the instrument varies slightly.Affects both analyte and standard equally, preserving the ratio. nebiolab.com
Ion Suppression/Enhancement (Matrix Effect)Other molecules in the sample interfere with the ionization of the analyte. kcasbio.comAs a co-eluting analog, the standard experiences the same interference, normalizing the result. kcasbio.comnih.gov
Instrument DriftThe sensitivity of the mass spectrometer changes over the course of a long run.The ratio of analyte to standard remains stable, providing a consistent quantitative measure. musechem.com

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing and characterizing 1'-Oxo Perazine-d8 with isotopic purity ≥98%?

  • Methodological Guidance : Synthesis should follow deuterium-labeling protocols using deuterated reagents (e.g., D₂O, deuterated solvents) under controlled conditions to minimize proton exchange. Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) with deuterium decoupling to confirm isotopic enrichment . Purity must be verified via HPLC-UV/Vis with deuterium-specific detectors, referencing certified standards (e.g., AOZ-d4, AMOZ-d5) .
  • Key Data : Typical isotopic enrichment thresholds are >98% for quantitative applications; deviations >2% require reprocessing .

Q. How can researchers optimize the stability of this compound in aqueous solutions for longitudinal studies?

  • Methodological Guidance : Conduct accelerated stability studies under varying pH (3–9), temperatures (4–40°C), and light exposure. Use LC-MS/MS to monitor degradation products (e.g., deuterium loss, oxidation byproducts). Buffer systems like phosphate (pH 7.4) with 0.01% sodium azide are recommended for short-term storage .
  • Data Contradiction Resolution : Conflicting stability reports may arise from solvent polarity effects; replicate experiments with controlled solvent dielectric constants (e.g., ε = 78.5 for water vs. ε = 24.3 for ethanol) .

Q. What are the best practices for using this compound as an internal standard in LC-MS/MS quantification?

  • Methodological Guidance :

  • Matrix Matching : Prepare calibration curves in the same biological matrix (e.g., plasma, urine) to account for ion suppression/enhancement.
  • Deuterium Exchange Monitoring : Include a "no analyte" control to detect deuterium-to-hydrogen exchange under analytical conditions .
    • Critical Parameter : Signal intensity ratios (analyte vs. internal standard) should remain stable (±5% CV); deviations indicate method recalibration .

Advanced Research Questions

Q. How do researchers resolve contradictory data in this compound pharmacokinetic studies (e.g., variable half-life across species)?

  • Methodological Guidance : Apply species-specific physiological parameters (e.g., metabolic enzyme activity, protein binding) to adjust pharmacokinetic models. Use compartmental analysis with NONMEM or Phoenix WinNonlin, incorporating deuterium-specific clearance rates .
  • Case Study : Discrepancies in rodent vs. primate studies may arise from differences in CYP450 isoform expression; validate with microsomal incubation assays .

Q. What experimental designs mitigate interference from endogenous compounds when detecting this compound in complex matrices?

  • Methodological Guidance :

  • Selective Extraction : Use hybrid SPE cartridges (e.g., mixed-mode C8/SCX) to isolate the analyte from phospholipids and salts.
  • High-Resolution MS : Employ Q-Exactive Orbitrap systems with mass accuracy <2 ppm to distinguish isotopic clusters from matrix interferences .
    • Advanced Validation : Perform post-column infusion experiments to map matrix effects across retention time windows .

Q. How can computational modeling predict the reactivity of this compound in oxidative environments?

  • Methodological Guidance :

  • DFT Calculations : Simulate reaction pathways (e.g., epoxidation vs. hydroxylation) using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets.
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent polarity on transition-state energies .
    • Validation : Compare predicted activation energies (±5 kcal/mol) with experimental Arrhenius plots from controlled oxidation assays .

Data Presentation & Reproducibility

Q. What are the minimum reporting standards for this compound studies to ensure reproducibility?

  • Methodological Guidance :

  • Experimental Section : Detail deuterium source, synthetic yields, purification steps (e.g., column chromatography gradients), and storage conditions.
  • Supporting Information : Provide raw NMR/MS spectra, stability study datasets, and computational input files .
    • Critical Omission Alert : Failure to report solvent deuteration levels (e.g., 99.9% D₂O) invalidates isotopic purity claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.